6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile
Description
6-[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine core substituted at the 6-position with a piperidine ring. The piperidine moiety is further functionalized at its 3-position with a thiomorpholine-4-carbonyl group. The thiomorpholine component introduces a sulfur atom into the morpholine scaffold, which may enhance lipophilicity and alter electronic properties compared to oxygen-containing analogs .
Properties
IUPAC Name |
6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c17-11-14-4-1-5-15(18-14)20-6-2-3-13(12-20)16(21)19-7-9-22-10-8-19/h1,4-5,13H,2-3,6-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYUFXQHYYSZCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC(=N2)C#N)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of various organic compounds.
Mode of Action
Similar compounds have been involved in reactions such as the suzuki–miyaura coupling, which is a type of palladium-catalyzed cross-coupling reaction. This reaction is used to form carbon-carbon bonds by coupling boronic acids with organic halides.
Comparison with Similar Compounds
Substituent Analysis of Key Analogs
The following table highlights critical structural differences between the target compound and analogs from the evidence:
Key Structural and Functional Differences
Thiomorpholine vs. In contrast, the morpholine derivative in may exhibit stronger hydrogen-bonding capacity due to oxygen’s electronegativity. Sulfur’s larger atomic radius could influence conformational flexibility and binding pocket accommodation .
The target’s pyridine-thiomorpholine system offers a more flexible, three-dimensional structure. The imidazo-pyrrolo-pyrazine substituent in provides a rigid, polycyclic framework suited for deep pocket binding in kinase targets, contrasting with the target’s simpler piperidine-thiomorpholine motif.
Synthetic Accessibility :
- The target compound likely follows a nucleophilic substitution pathway similar to , where piperidine reacts with a halogenated pyridine precursor. This contrasts with the multi-step coupling required for complex heteroaromatic systems in .
Methodological Considerations
- Structural Validation: X-ray crystallography (e.g., SHELX ) and puckering analysis are critical for confirming the piperidine-thiomorpholine conformation.
- Computational Modeling : Tools like density functional theory (DFT) could predict the sulfur atom’s impact on electron distribution and binding affinity.
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